Flumethasone pivalate
Overview
Description
Flumetasone pivalate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the 21-acetate ester of flumetasone. This compound is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it useful in various medical applications .
Mechanism of Action
Target of Action
Flumethasone pivalate is a glucocorticoid receptor agonist . The primary targets of this compound are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in the regulation of gene transcription, leading to various downstream effects that contribute to the compound’s anti-inflammatory, antipruritic, and vasoconstrictive properties .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, by binding to them . This binding forms a complex that translocates to the nucleus, causing a variety of genetic activations and repressions . The interaction with the glucocorticoid receptors results in the inhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins .
Biochemical Pathways
The anti-inflammatory action of this compound is thought to involve lipocortins and phospholipase A2 inhibitory proteins . These proteins result in the inhibition of arachidonic acid, which controls the biosynthesis of prostaglandins and leukotrienes . These substances are involved in the inflammatory response, so their inhibition leads to a decrease in inflammation .
Result of Action
The result of this compound’s action is a prompt decrease in inflammation, exudation, and itching at the site of application . This is due to its anti-inflammatory, antipruritic, and vasoconstrictive properties . By reducing inflammation and itching, this compound helps to alleviate the symptoms of skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .
Biochemical Analysis
Biochemical Properties
Flumethasone pivalate plays a significant role in biochemical reactions due to its corticosteroid nature. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with glucocorticoid receptors, where this compound acts as an agonist . This interaction leads to the activation or repression of specific genes involved in inflammatory responses. Additionally, this compound inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation . It also affects keratinocytes by inhibiting their proliferation and promoting differentiation, which is beneficial in treating hyperproliferative skin disorders . Furthermore, this compound can modulate the activity of fibroblasts, reducing collagen synthesis and preventing excessive scar formation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. This compound also inhibits the activity of phospholipase A2 and other enzymes involved in the biosynthesis of pro-inflammatory mediators . Additionally, it induces the expression of anti-inflammatory proteins such as lipocortins, which further contribute to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its anti-inflammatory activity for extended periods when stored under appropriate conditions . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained suppression of inflammatory responses and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and alleviates symptoms of skin disorders without causing significant adverse effects . At high doses, it can lead to toxic effects such as skin thinning, delayed wound healing, and suppression of the hypothalamic-pituitary-adrenal axis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can result in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic process involves hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . This compound can also affect metabolic flux by modulating the levels of certain metabolites involved in inflammatory and immune responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, it binds to glucocorticoid receptors and is transported to the nucleus . This compound can also interact with specific transporters and binding proteins that facilitate its distribution to target tissues . The localization and accumulation of this compound in inflamed tissues contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon entering the cell, this compound binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . This compound may also undergo post-translational modifications that influence its activity and function within specific cellular compartments . The targeting signals and interactions with other proteins play a crucial role in directing this compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flumetasone pivalate is synthesized through the esterification of flumetasone with pivalic acid. The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of flumetasone pivalate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using chromatographic techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Flumetasone pivalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Flumetasone pivalate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glucocorticoid receptor binding and activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and allergic conditions, as well as in dermatology for its anti-inflammatory properties.
Industry: Utilized in the formulation of topical creams and ointments for its therapeutic effects
Comparison with Similar Compounds
Similar Compounds
Flumetasone: The parent compound of flumetasone pivalate, used in similar medical applications.
Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Uniqueness
Flumetasone pivalate is unique due to its esterified form, which enhances its stability and localizes its anti-inflammatory action at the site of application. This property makes it particularly effective in topical formulations .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMHDSINXPDHB-OJAGFMMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flumethasone Pivalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.07e-02 g/L | |
Record name | Flumethasone Pivalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2002-29-1 | |
Record name | Flumethasone pivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumethasone pivalate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumetasone 21-pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMETHASONE PIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flumethasone Pivalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C (base only) | |
Record name | Flumethasone Pivalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flumethasone pivalate exert its anti-inflammatory effects?
A: this compound, like other glucocorticoids, binds to specific glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a complex that translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. This results in the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and the suppression of inflammatory cell migration and activity. [, ]
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C27H36F2O6, and its molecular weight is 494.57 g/mol. [, ]
Q3: Are there any spectroscopic methods used to characterize this compound?
A: Yes, high-pressure liquid chromatography (HPLC) is commonly employed for the specific and rapid assay of this compound in creams and ointments. [] Additionally, UV spectrophotometry has been used for its quantification, particularly in combination with clioquinol. []
Q4: How stable is this compound in different formulations?
A: Research suggests that this compound exhibits good stability in various topical formulations, including creams, ointments, and lotions. [, ] The specific excipients used in the formulation can influence its stability.
Q5: What formulation strategies are employed to enhance the stability or delivery of this compound?
A: The incorporation of this compound into a paste formulation containing titanium dioxide as a colloidal powder has been shown to enhance its efficacy, potentially due to improved stability and drug delivery. []
Q6: What is known about the absorption of this compound after topical application?
A: While generally considered a topical corticosteroid with limited systemic absorption, studies have shown that this compound can be absorbed systemically, particularly when applied under occlusive dressings or to large areas of damaged skin. [, ]
Q7: Can topical this compound lead to adrenocortical suppression?
A: While some studies suggest a low risk of adrenal suppression, research has demonstrated that applying this compound cream (0.03%) under occlusive dressings to the entire body can lead to adrenocortical suppression in patients with severe exfoliative dermatitis. [] Similarly, a study on infants with seborrheic dermatitis treated with this compound 0.02% showed a significant decrease in mean plasma cortisol levels, highlighting the possibility of pituitary/adrenocortical inhibition. []
Q8: What dermatological conditions is this compound used to treat?
A: this compound is indicated for the treatment of various corticosteroid-responsive dermatoses, including eczema, atopic dermatitis, psoriasis, and seborrheic dermatitis in infants. [, , , ]
Q9: How does the efficacy of this compound compare to other topical corticosteroids?
A: Clinical trials comparing this compound with other topical corticosteroids like betamethasone dipropionate, fluocinolone acetonide, and hydrocortisone have shown varying results. Some studies demonstrated superior efficacy of this compound, while others indicated comparable or slightly lower efficacy. [, , , ]
Q10: What is the efficacy of this compound combined with other agents?
A: Combining this compound with clioquinol, an antibacterial and antifungal agent, has shown effectiveness in treating various skin conditions, including otitis externa and inflammatory dermatoses complicated by bacterial or fungal infections. [, , ] Similarly, a combination with salicylic acid proved beneficial in treating psoriasis, possibly due to the combined anti-inflammatory, squamolytic, and keratoplastic actions. []
Q11: What are the potential adverse effects of this compound?
A: As with other topical corticosteroids, prolonged or excessive use of this compound can lead to local side effects such as skin atrophy, telangiectasia, hypopigmentation, and striae. [, ]
Q12: Are there any reported cases of allergic contact dermatitis caused by this compound?
A: Yes, although rare, allergic contact dermatitis to this compound has been reported. []
Q13: How is this compound quantified in pharmaceutical formulations?
A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of this compound in creams and ointments, ensuring quality control and compliance with regulatory standards. [, , ]
Q14: What other analytical techniques are used to characterize this compound?
A: Thin-layer chromatography (TLC) is used as a simple and cost-effective method for the qualitative analysis of this compound in creams. [, ]
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